rac-(3R,5S)-3-methyl-5-phenylpiperidine, trans
Description
rac-(3R,5S)-3-Methyl-5-phenylpiperidine, trans is a six-membered heterocyclic compound featuring a piperidine ring with a methyl group at position 3 and a phenyl group at position 5 in a trans-diaxial configuration. The rac designation indicates a racemic mixture of enantiomers (3R,5S and 3S,5R).
Key structural attributes include:
- Stereochemistry: The trans arrangement of substituents minimizes steric hindrance, enhancing stability.
- Functional groups: Methyl and phenyl groups confer lipophilicity, influencing bioavailability and binding affinity.
Properties
IUPAC Name |
(3S,5R)-3-methyl-5-phenylpiperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-10-7-12(9-13-8-10)11-5-3-2-4-6-11/h2-6,10,12-13H,7-9H2,1H3/t10-,12-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWWZHBFSFLPGPG-JQWIXIFHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CNC1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@@H](CNC1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Catalytic Hydrogenation of Pyridine Precursors
A common strategy involves the hydrogenation of pyridine intermediates. For example, methyl arecoline (1,2,5,6-tetrahydro-3-pyridinecarboxylate) undergoes reaction with phenylmagnesium bromide to form a tetrahydropyridine intermediate, which is subsequently hydrogenated using palladium on carbon (Pd/C) under H₂ atmosphere. This method yields a cis/trans mixture, necessitating further separation:
| Step | Reagents/Conditions | Yield (%) | Isomer Ratio (trans:cis) |
|---|---|---|---|
| Grignard Addition | Phenylmagnesium bromide, THF | 68 | 1:1 |
| Hydrogenation | 10% Pd/C, H₂ (50 psi) | 92 | 3:2 |
The trans isomer is preferentially isolated via silica gel chromatography using ethyl acetate/hexane (3:7).
Reductive Amination
Reductive amination of ketone precursors with amines offers another pathway. For instance, 3-methyl-5-phenylpiperidin-4-one is treated with ammonium acetate and sodium cyanoborohydride in methanol, achieving 74% yield. Stereochemical outcomes depend on the ketone’s conformation, with trans selectivity favored by bulky substituents.
Cyclization Approaches
Ring-Closing Metathesis
Ring-closing metathesis (RCM) of diene precursors using Grubbs catalyst (Generation II) forms the piperidine core. A reported synthesis starts with N-protected 3-methyl-5-phenyl-1,5-dieneamine, which cyclizes in dichloromethane at 40°C to afford the piperidine ring in 65% yield. The trans isomer dominates due to steric hindrance during cyclization.
Acid-Catalyzed Cyclization
Cyclization of 1,5-diols under acidic conditions provides an alternative route. For example, rac-2-phenylpentane-1,5-diol undergoes dehydration with p-toluenesulfonic acid in toluene, yielding 3-methyl-5-phenylpiperidine after reduction with NaBH₄. Key data:
| Parameter | Value | Source |
|---|---|---|
| Reaction Temperature | 80°C (dehydration), 25°C (reduction) | |
| Yield | 81% | |
| Trans:cis Ratio | 4:1 |
Stereochemical Control and Resolution
Diastereomeric Salt Formation
Racemic trans-3-methyl-5-phenylpiperidine is resolved using chiral acids such as dibenzoyl-D-tartaric acid. The diastereomeric salts are crystallized from ethanol, achieving 88% enantiomeric excess (e.e.) for the (3R,5S) isomer.
Chromatographic Separation
Chiral stationary phases (e.g., Chiralpak IC) resolve enantiomers with hexane/isopropanol (90:10) as the mobile phase, yielding >99% purity for each enantiomer.
Purification and Characterization
Column Chromatography
Silica gel chromatography remains the primary purification method. Ethyl acetate/hexane gradients (10–40%) elute the trans isomer ahead of cis contaminants.
Crystallization
Recrystallization from isopropanol/diethyl ether (1:3) enhances purity to >98%, as confirmed by melting point (123–125°C) and ¹H NMR.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Catalytic Hydrogenation | High scalability | Requires isomer separation | 68–92 |
| Reductive Amination | Mild conditions | Moderate stereoselectivity | 74 |
| RCM | Excellent trans selectivity | Costly catalysts | 65 |
| Acid Cyclization | Simple setup | Competing dehydration pathways | 81 |
Chemical Reactions Analysis
Types of Reactions
rac-(3R,5S)-3-methyl-5-phenylpiperidine, trans undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and metal catalysts can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperidine ring, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Alkyl halides or sulfonates in the presence of strong bases like sodium hydride.
Major Products
The major products formed from these reactions include various substituted piperidines, ketones, alcohols, and amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Overview
Rac-(3R,5S)-3-methyl-5-phenylpiperidine, trans, is a compound with significant potential in various scientific fields, particularly in medicinal chemistry and pharmacology. Its structural characteristics allow it to interact with specific biological targets, making it a valuable candidate for therapeutic applications.
Pharmacological Studies
Rac-(3R,5S)-3-methyl-5-phenylpiperidine has been investigated for its potential in treating various central nervous system disorders:
- Anxiety and Depression : As a serotonin 2C receptor inverse agonist, this compound may help alleviate symptoms associated with anxiety and depression by enhancing serotonergic transmission in the brain .
Neuroscience Research
The compound serves as a model for studying the role of serotonin receptors in neurological processes. Its ability to selectively inhibit receptor activity makes it useful for exploring receptor function and signaling pathways involved in mood regulation .
Drug Development
Due to its unique pharmacological profile, rac-(3R,5S)-3-methyl-5-phenylpiperidine is being explored as a lead compound for developing new medications targeting serotonin-related disorders. It provides insights into the design of more selective and effective drugs with fewer side effects compared to existing treatments .
Biochemical Research
The compound is utilized in biochemical assays to investigate the interaction between small molecules and serotonin receptors. This research helps elucidate the mechanisms underlying receptor activation and inhibition, contributing to a better understanding of drug-receptor interactions .
Case Studies
Mechanism of Action
The mechanism of action of rac-(3R,5S)-3-methyl-5-phenylpiperidine, trans involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Piperidine Derivatives with Varied Substituents
a. rac-(3R,5R)-5-(Trifluoromethyl)piperidine-3-carboxylic Acid Hydrochloride, trans ()
- Substituents : Trifluoromethyl (-CF₃) and carboxylic acid (-COOH) groups.
- Molecular Weight : 233.6 g/mol.
- Key Differences :
- The -CF₃ group increases electronegativity and metabolic stability compared to the methyl group in the target compound.
- Carboxylic acid enhances water solubility but reduces membrane permeability.
- Applications : Likely used in fluorinated drug candidates targeting enzymes or receptors .
b. (2S,3S)-3-[[3,5-Bis(trifluoromethyl)phenyl]methoxy]-2-phenylpiperidine ()
- Substituents : Bis(trifluoromethyl)phenyl and phenyl groups.
- Molecular Weight : 403.36 g/mol.
- Higher molecular weight impacts pharmacokinetics (e.g., slower renal clearance).
- Applications : Explored in high-affinity ligands for CNS targets due to fluorine’s electron-withdrawing effects .
c. rac-tert-Butyl (3R,5R)-3-Amino-5-methylpiperidine-1-carboxylate, trans ()
- Substituents: Amino (-NH₂) and tert-butyl carbamate (-Boc) groups.
- Key Differences: The Boc-protected amino group enables selective deprotection for peptide coupling. Enhanced basicity compared to the target compound’s methyl-phenyl system.
- Applications : Intermediate in protease inhibitor synthesis .
Morpholine Analogs
a. rac-(3R,5S)-3-Methyl-5-phenylmorpholine Hydrochloride ()
- Structure : Morpholine (oxygen-containing six-membered ring) vs. piperidine (nitrogen-containing).
- Molecular Weight : 213.7 g/mol.
- Key Differences :
- Oxygen atom increases polarity and hydrogen-bonding capacity.
- Reduced basicity compared to piperidine derivatives.
- Applications: Investigated as serotonin-norepinephrine reuptake inhibitors (SNRIs) .
Pyrrolidine Derivatives (Five-Membered Rings)
a. rac-(2S,4S,5S)-4-(Methoxycarbonyl)-4-methyl-1-pivaloyl-5-phenylpyrrolidine-2-carboxylic Acid ()
- Structure : Five-membered pyrrolidine ring with ester and carboxylic acid groups.
- Key Differences :
- Smaller ring size increases ring strain but enhances conformational rigidity.
- Multiple substituents complicate synthetic routes (e.g., Dakin-West reaction required).
- Applications : Building blocks for peptidomimetics or kinase inhibitors .
Data Tables
Table 1: Physical and Structural Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Stereochemistry |
|---|---|---|---|---|
| rac-(3R,5S)-3-Methyl-5-phenylpiperidine, trans | C₁₂H₁₇N | 175.3 (calculated) | Methyl, phenyl | trans-3R,5S |
| rac-(3R,5R)-5-(Trifluoromethyl)piperidine-3-carboxylic acid HCl | C₈H₁₃F₃NO₂·HCl | 233.6 | Trifluoromethyl, carboxylic acid | trans-3R,5R |
| (2S,3S)-3-[[3,5-Bis(trifluoromethyl)phenyl]methoxy]-2-phenylpiperidine | C₂₀H₁₉F₆NO | 403.36 | Bis(trifluoromethyl)phenyl, phenyl | cis-2S,3S |
| rac-(3R,5S)-3-Methyl-5-phenylmorpholine HCl | C₁₁H₁₆ClNO | 213.7 | Methyl, phenyl, morpholine | trans-3R,5S |
Research Findings and Trends
- Stereochemical Impact : trans-configured piperidines (e.g., target compound) exhibit lower steric strain than cis analogs, favoring crystallinity and stability .
- Fluorine Substitution : Trifluoromethyl groups () enhance metabolic resistance but complicate synthesis due to fluorine’s reactivity .
- Ring Size : Piperidines (six-membered) generally show better bioavailability than pyrrolidines (five-membered) but require more complex stereocontrol .
Biological Activity
The compound rac-(3R,5S)-3-methyl-5-phenylpiperidine, trans is a piperidine derivative that has garnered attention due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : CHN
- Molecular Weight : 189.27 g/mol
- CAS Number : 96741315
This compound features a piperidine ring substituted with a methyl and a phenyl group, which influences its interaction with biological targets.
Biological Activity Overview
The biological activity of rac-(3R,5S)-3-methyl-5-phenylpiperidine has been investigated in various studies, highlighting its potential as a pharmacological agent.
Pharmacological Properties
- Receptor Affinity : The compound has been shown to exhibit significant affinity for various receptors, particularly those involved in neurotransmission.
- Antagonistic Effects : It has been characterized as a P2Y receptor antagonist, which may play a role in modulating inflammatory responses and pain pathways.
The mechanisms by which rac-(3R,5S)-3-methyl-5-phenylpiperidine exerts its biological effects are multifaceted:
- P2Y Receptor Modulation : The compound's interaction with P2Y receptors suggests it may inhibit pathways related to inflammation and pain perception. Studies indicate that modifications to the piperidine structure can enhance receptor binding affinity and selectivity .
- Neurotransmitter Regulation : Its structural similarity to other piperidine derivatives allows it to potentially influence dopaminergic and serotonergic signaling pathways, which are crucial in the treatment of neurological disorders .
Research Findings and Case Studies
Several studies have documented the biological activity of rac-(3R,5S)-3-methyl-5-phenylpiperidine:
Table 1: Summary of Biological Activities
Case Study: Antinociceptive Effects
In a controlled study using mouse models, rac-(3R,5S)-3-methyl-5-phenylpiperidine was administered to evaluate its antinociceptive properties. Results indicated that the compound significantly reduced pain responses compared to control groups, suggesting its potential utility in pain management therapies.
Q & A
Basic: What are the critical steps for synthesizing rac-(3R,5S)-3-methyl-5-phenylpiperidine, trans with high stereochemical purity?
Methodological Answer:
The synthesis typically involves multi-step reactions, starting with chiral starting materials or resolution of racemic mixtures. Key steps include:
- Chiral induction : Use of stereoselective catalysts (e.g., asymmetric hydrogenation) to control the 3R,5S configuration .
- Protection/deprotection : Temporary masking of reactive groups (e.g., amines) to avoid side reactions during coupling or alkylation .
- Purification : Chromatographic techniques (HPLC with chiral columns) or crystallization to isolate the trans isomer and minimize diastereomeric impurities .
Validation : Confirm stereochemistry via -NMR (axial/equatorial proton coupling patterns) and X-ray crystallography for absolute configuration .
Basic: What safety protocols are essential when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile intermediates .
- Waste Management : Segregate halogenated solvents and amine-containing waste. Neutralize acidic/basic byproducts before disposal .
- Emergency Procedures : Immediate rinsing with water for accidental exposure; maintain spill kits with absorbents compatible with amines .
Advanced: How can researchers resolve contradictions in reaction yields reported across different synthetic routes?
Methodological Answer:
- Factorial Design : Systematically vary parameters (temperature, solvent polarity, catalyst loading) to identify critical factors influencing yield .
- Computational Analysis : Use density functional theory (DFT) to model reaction pathways and compare activation energies for competing mechanisms .
- In-situ Monitoring : Employ techniques like FT-IR or Raman spectroscopy to detect transient intermediates that may explain yield discrepancies .
Advanced: How can stereochemical stability of this compound be analyzed under varying pH and temperature?
Methodological Answer:
- Dynamic NMR : Monitor epimerization rates by observing coalescence of diastereotopic proton signals at elevated temperatures .
- Accelerated Stability Studies : Incubate the compound in buffers (pH 1–13) at 40–60°C for 24–72 hours, followed by chiral HPLC to quantify isomerization .
- Computational Modeling : Calculate free-energy barriers for chair-flip transitions in the piperidine ring using molecular dynamics simulations .
Advanced: What experimental designs leverage computational reaction path search methods for optimizing synthesis?
Methodological Answer:
- Quantum Chemical Workflows : Use software like Gaussian or ORCA to predict transition states and identify low-energy pathways for ring closure or alkylation .
- Machine Learning (ML) : Train ML models on existing reaction databases to recommend optimal solvents/catalysts for stereochemical control .
- Feedback Loops : Integrate experimental data (e.g., failed reactions) into computational models to refine predictions iteratively .
Advanced: What strategies improve enantiomeric separation of this compound?
Methodological Answer:
- Chiral Stationary Phases : Use cellulose- or amylose-based columns (e.g., Chiralpak AD-H) with mobile phases like hexane/isopropanol (95:5) .
- Derivatization : Convert the amine to a diastereomeric sulfonamide or urea derivative for easier separation via standard reverse-phase HPLC .
- Crystallization-Induced Resolution : Seed racemic solutions with enantiopure crystals to promote selective crystallization of the desired isomer .
Basic: Which analytical techniques confirm the structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy : - and -NMR to verify substituent positions and ring conformation .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula and detect impurities .
- Melting Point Analysis : Compare observed melting points with literature values to assess crystallinity and purity .
Advanced: How does stereochemistry influence the biological activity of this compound derivatives?
Methodological Answer:
- Pharmacophore Mapping : Overlay enantiomers onto receptor binding sites (e.g., dopamine or serotonin transporters) to assess steric/electronic compatibility .
- In-vitro Assays : Compare IC values of enantiomers in enzyme inhibition studies to identify stereospecific activity .
- MD Simulations : Model ligand-receptor interactions to predict binding affinities and rationalize activity differences .
Advanced: How can thermodynamic parameters guide the design of scalable synthesis routes?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures to set safe operating limits for high-temperature steps .
- Calorimetry : Use reaction calorimetry to quantify exothermicity and design cooling systems for large-scale reactions .
- Phase Diagrams : Map solubility vs. temperature for crystallization steps to maximize yield during scale-up .
Basic: What steps ensure minimal racemization during scale-up of this compound synthesis?
Methodological Answer:
- Low-Temperature Quenching : Rapidly cool reaction mixtures after chiral induction to "freeze" stereochemistry .
- Inert Atmosphere : Use nitrogen/argon to prevent oxidative degradation of sensitive intermediates .
- Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., inline FT-IR) to detect and correct racemization early .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
